molecular formula C6H14ClNO3 B6223423 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride CAS No. 2763756-46-1

3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B6223423
CAS No.: 2763756-46-1
M. Wt: 183.6
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Description

3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of methoxymethyl-substituted compounds with amino acids under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The industrial process also emphasizes safety and environmental considerations to minimize waste and ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural properties allow it to interact with biological targets, making it a candidate for therapeutic agents.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism by which 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological responses. The exact mechanism may vary depending on the context and application.

Comparison with Similar Compounds

  • 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol

  • 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid

  • 3-Amino-2-methylpropanoic acid

Uniqueness: 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the methoxymethyl group. This group imparts distinct reactivity and properties compared to similar compounds, making it more suitable for certain applications.

Properties

CAS No.

2763756-46-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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